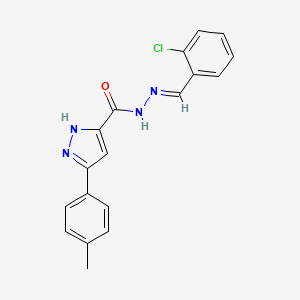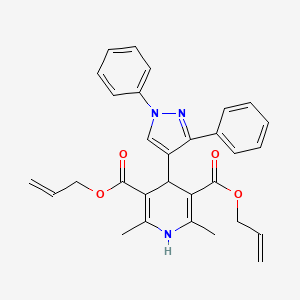![molecular formula C18H15BrFN3OS B11989458 4-Bromobenzaldehyde [4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11989458.png)
4-Bromobenzaldehyde [4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobenzaldehyde [4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone is a complex organic compound that combines the structural features of 4-bromobenzaldehyde, 2-fluoro-4-methoxyphenyl, and 5-methyl-1,3-thiazol-2-yl hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzaldehyde [4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone typically involves multiple steps:
Synthesis of 4-Bromobenzaldehyde: This can be prepared by the oxidation of 4-bromotoluene.
Synthesis of 2-Fluoro-4-methoxyphenyl-5-methyl-1,3-thiazol-2-yl hydrazone: This involves the reaction of 2-fluoro-4-methoxyphenyl hydrazine with 5-methyl-1,3-thiazol-2-yl aldehyde under acidic conditions.
Coupling Reaction: The final step involves coupling 4-bromobenzaldehyde with 2-fluoro-4-methoxyphenyl-5-methyl-1,3-thiazol-2-yl hydrazone under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group of the 4-bromobenzaldehyde moiety.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding amine.
Substitution: The bromine atom in the 4-bromobenzaldehyde moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would be the substituted derivatives of the original compound.
Scientific Research Applications
4-Bromobenzaldehyde [4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromobenzaldehyde [4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone linkage can act as a pharmacophore, interacting with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde: Shares the bromobenzaldehyde moiety but lacks the additional functional groups.
2-Fluoro-4-methoxybenzaldehyde: Similar in structure but lacks the thiazole and hydrazone components.
5-Methyl-1,3-thiazol-2-yl hydrazone: Contains the thiazole and hydrazone components but lacks the bromobenzaldehyde moiety.
Uniqueness
4-Bromobenzaldehyde [4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C18H15BrFN3OS |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H15BrFN3OS/c1-11-17(15-8-7-14(24-2)9-16(15)20)22-18(25-11)23-21-10-12-3-5-13(19)6-4-12/h3-10H,1-2H3,(H,22,23)/b21-10+ |
InChI Key |
LOBLLXNMVDQDEX-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=C(N=C(S1)N/N=C/C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)OC)F |
Canonical SMILES |
CC1=C(N=C(S1)NN=CC2=CC=C(C=C2)Br)C3=C(C=C(C=C3)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 1-naphthoate](/img/structure/B11989385.png)
![3-(4-bromophenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989388.png)


![3-(2-chlorophenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989391.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989402.png)


![N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11989409.png)
![N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11989418.png)



![3-methyl-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide](/img/structure/B11989454.png)
